molecular formula C29H41N5O7S B607459 D-Ala2,MePhe4,Met5(O))enkephalinol CAS No. 64854-64-4

D-Ala2,MePhe4,Met5(O))enkephalinol

Cat. No.: B607459
CAS No.: 64854-64-4
M. Wt: 603.7 g/mol
InChI Key: HYZHONGSQNXMPH-IQNHEXCWSA-N
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Biochemical Analysis

Biochemical Properties

FK 33-824 has been found to interact with opiate receptors, exhibiting many opiate-like properties . It has been associated with anxiolytic effects, opiate receptor interactions, escape behavior, and conditioned avoidance .

Cellular Effects

FK 33-824 exerts a long-lasting and potent analgesic effect in animals after systemic and enteral administration . In high doses, it produces tolerance, cross-tolerance with morphine, and dependence in monkeys . Like β-endorphin, FK 33-824 produces akinesia in rats and rabbits .

Molecular Mechanism

The molecular mechanism of FK 33-824 involves its binding to opiate receptors, which leads to its opiate-like effects . All effects seen in animals can be abolished by naloxone, an opioid receptor antagonist .

Temporal Effects in Laboratory Settings

The effects of FK 33-824 have been observed over time in laboratory settings. It has been noted for its long-lasting effects, particularly its potent analgesic effect .

Dosage Effects in Animal Models

In animal models, the effects of FK 33-824 vary with different dosages . At high doses, it produces tolerance, cross-tolerance with morphine, and dependence in monkeys .

Metabolic Pathways

It is known to interact with opiate receptors, suggesting involvement in opioid signaling pathways .

Transport and Distribution

Its systemic absorption suggests that it can be distributed throughout the body .

Subcellular Localization

Given its interaction with opiate receptors, it is likely to be found in areas of the cell where these receptors are present .

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZHONGSQNXMPH-IQNHEXCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880074
Record name Sandoz FK 33-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64854-64-4
Record name FK 33-824
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sandoz FK 33-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Ala2,MePhe4,Met5(O))enkephalinol
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